N-phenyl-4-(1H-pyrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC0794046
Molecular Formula: C16H13N3O
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13N3O |
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Molecular Weight | 263.29 g/mol |
IUPAC Name | N-phenyl-4-pyrazol-1-ylbenzamide |
Standard InChI | InChI=1S/C16H13N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h1-12H,(H,18,20) |
Standard InChI Key | FJOGUNITFIWCLQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-phenyl-4-(1H-pyrazol-1-yl)benzamide is characterized by a distinct molecular architecture consisting of three key components:
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A pyrazole heterocyclic ring
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A benzamide moiety with the carbonyl group forming an amide bond
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A phenyl ring attached to the amide nitrogen
The chemical formula of this compound is C₁₆H₁₃N₃O with a molecular weight of approximately 263.29 g/mol . The structural arrangement can be represented as follows:
Physical and Chemical Properties
The physical and chemical properties of N-phenyl-4-(1H-pyrazol-1-yl)benzamide include:
Property | Value |
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Molecular Formula | C₁₆H₁₃N₃O |
Molecular Weight | 263.29 g/mol |
Physical Appearance | Crystalline solid |
Solubility | Soluble in organic solvents (DMSO, DMF) |
Melting Point | Variable depending on purity |
LogP (predicted) | 3.2-3.8 (lipophilic character) |
The presence of the pyrazole ring contributes to its unique reactivity profile, allowing for potential functionalization at various positions, making it versatile in synthetic applications .
Synthesis Methods
General Synthetic Approaches
The synthesis of N-phenyl-4-(1H-pyrazol-1-yl)benzamide can be achieved through several strategies, with the most common approaches including:
Amide Bond Formation
The primary synthetic route involves the formation of an amide bond between a carboxylic acid derivative and an amine:
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4-(1H-pyrazol-1-yl)benzoic acid is converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride
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The resulting acid chloride is then coupled with aniline to form the target amide
Pyrazole Incorporation
Another approach involves:
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Preparation of 4-substituted benzamide derivatives
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Subsequent incorporation of the pyrazole ring through N-arylation reactions with the appropriate pyrazole precursors
Detailed Synthesis Protocol
Based on related pyrazole-containing compounds, a general synthesis procedure can be outlined :
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Preparation of 4-(1H-pyrazol-1-yl)benzoic acid:
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N-arylation of pyrazole with 4-bromobenzoic acid under copper-catalyzed conditions
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Alternative: Direct pyrazole formation on a 4-substituted benzoic acid derivative
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Conversion to acid chloride:
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Treatment with thionyl chloride in anhydrous conditions at reflux
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Removal of excess reagent under reduced pressure
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Amide formation:
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Reaction of the acid chloride with aniline in the presence of a base (triethylamine)
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Purification through recrystallization from appropriate solvents
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This synthetic approach has shown good yields (70-85%) for similar pyrazole derivatives, as reported in comparable studies .
Biological Activities and Applications
Anticancer Properties
Research on structurally related pyrazole derivatives suggests potential anticancer activity for N-phenyl-4-(1H-pyrazol-1-yl)benzamide . Studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated:
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Antiproliferative activity against cancer cell lines, particularly MIA PaCa-2 (pancreatic cancer)
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Modulation of autophagy, a cellular process critical for cancer cell survival
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Interference with mTORC1 reactivation and clearance of LC3-II under starvation/refeed conditions
The structural similarity suggests that N-phenyl-4-(1H-pyrazol-1-yl)benzamide may exhibit similar mechanisms of action, warranting further investigation.
Antimicrobial Activities
Pyrazole-containing compounds have demonstrated significant antimicrobial properties. Related compounds such as 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives have shown activity against:
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Leishmania infantum and Leishmania amazonensis with IC₅₀ values in the range of 0.059-0.072 mM
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Various bacterial strains including Streptococcus pyogenes and Bacillus cereus
The presence of the pyrazole moiety in N-phenyl-4-(1H-pyrazol-1-yl)benzamide suggests potential antimicrobial applications that merit further exploration.
Anti-inflammatory and Antioxidant Properties
Pyrazole derivatives, particularly those containing benzamide structures, have shown promising anti-inflammatory and antioxidant activities . These properties are often evaluated through:
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DPPH and ABTS radical scavenging assays for antioxidant activity
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Inhibition of inflammatory enzymes such as cyclooxygenase (COX)
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Reduction of pro-inflammatory cytokines
The unique structural features of N-phenyl-4-(1H-pyrazol-1-yl)benzamide position it as a potential candidate for developing anti-inflammatory and antioxidant agents.
Agricultural Applications
Related pyrazole derivatives have demonstrated fungicidal properties. For instance, N-(pyrazol-5-yl)benzamide derivatives have shown excellent in vitro antifungal activities against plant pathogens such as:
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Sclerotinia sclerotiorum (EC₅₀ values as low as 0.37 mg/L)
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Valsa mali (EC₅₀ values around 1.32 mg/L)
The structural similarity suggests potential agricultural applications for N-phenyl-4-(1H-pyrazol-1-yl)benzamide as a fungicide.
Structure-Activity Relationships
Key Structural Features Affecting Activity
Understanding the structure-activity relationships (SAR) of N-phenyl-4-(1H-pyrazol-1-yl)benzamide and related compounds is crucial for optimizing their biological activities. Based on studies of similar compounds, several structural features appear critical:
Comparison with Related Compounds
Comparing N-phenyl-4-(1H-pyrazol-1-yl)benzamide with structurally similar compounds provides insights into potential activity enhancements:
These comparisons reveal that minor structural modifications can significantly impact the biological activity profile, providing valuable direction for future optimization efforts.
Computational Studies and Molecular Modeling
Binding Mode Analysis
Computational studies on pyrazole derivatives provide insights into how N-phenyl-4-(1H-pyrazol-1-yl)benzamide might interact with biological targets . Key findings include:
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The pyrazole ring often forms hydrogen bonds with polar amino acid residues
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The phenyl groups participate in hydrophobic interactions and π-π stacking
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The amide linkage serves as both hydrogen bond donor and acceptor
Theoretical Properties
Quantum chemical calculations on similar compounds suggest the following theoretical properties for N-phenyl-4-(1H-pyrazol-1-yl)benzamide:
Property | Predicted Value | Significance |
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HOMO energy | -5.8 to -6.2 eV | Relates to electron-donating capability |
LUMO energy | -2.1 to -2.5 eV | Relates to electron-accepting capability |
HOMO-LUMO gap | 3.5 to 3.7 eV | Indicates chemical stability and reactivity |
Dipole moment | 3.2 to 4.1 Debye | Affects solubility and intermolecular interactions |
These theoretical properties help explain the compound's reactivity and provide a basis for predicting its interactions with biological systems.
Current Research and Future Directions
Current Research Trends
Recent studies on pyrazole-containing benzamides have focused on:
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Development of structure-optimized derivatives with enhanced biological activities
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Investigation of novel mechanisms of action, particularly in cancer therapy
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Exploration of synergistic effects when combined with established drugs
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Application in agricultural settings as environmentally friendly fungicides
Future Research Directions
Future research on N-phenyl-4-(1H-pyrazol-1-yl)benzamide could productively explore:
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Comprehensive structure-activity relationship studies through systematic modification of substitution patterns
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Detailed mechanism of action investigations using proteomics and transcriptomics
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Pharmacokinetic and metabolic stability profiling to assess drug-like properties
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Development of targeted delivery systems to enhance efficacy and reduce potential side effects
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